molecular formula C8H9Cl B14488556 1-(Chloromethyl)cyclohepta-1,3,5-triene CAS No. 65810-26-6

1-(Chloromethyl)cyclohepta-1,3,5-triene

Cat. No.: B14488556
CAS No.: 65810-26-6
M. Wt: 140.61 g/mol
InChI Key: VMSWDFOJGMBPPA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclohepta-1,3,5-triene is a seven-membered cyclic hydrocarbon featuring three conjugated double bonds and a chloromethyl (-CH2Cl) substituent at the 1-position. This compound belongs to the cycloheptatriene family, which is structurally distinct due to its nonaromatic nature (lack of 4n+2 π-electrons) and planar geometry . The chloromethyl group imparts unique reactivity, making it valuable in synthetic chemistry for electrophilic substitutions, cycloadditions, and as a precursor to functionalized derivatives .

Properties

CAS No.

65810-26-6

Molecular Formula

C8H9Cl

Molecular Weight

140.61 g/mol

IUPAC Name

1-(chloromethyl)cyclohepta-1,3,5-triene

InChI

InChI=1S/C8H9Cl/c9-7-8-5-3-1-2-4-6-8/h1-5H,6-7H2

InChI Key

VMSWDFOJGMBPPA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC=C1CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)cyclohepta-1,3,5-triene typically involves the chloromethylation of cyclohepta-1,3,5-triene. Cyclohepta-1,3,5-triene itself can be synthesized through several methods, including:

For the chloromethylation step, cyclohepta-1,3,5-triene is treated with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.

Chemical Reactions Analysis

1-(Chloromethyl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form cyclohepta-1,3,5-triene carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohepta-1,3,5-triene.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(Chloromethyl)cyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands in organometallic chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or catalysts. The conjugated double bonds in the cycloheptatriene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Examples :

  • 7-((4-Chlorophenyl)ethynyl)cyclohepta-1,3,5-triene (6l)
  • 7-((2-Chlorophenyl)ethynyl)cyclohepta-1,3,5-triene (6j)
Property 1-(Chloromethyl) Derivative Ethynyl-Substituted Analogues
Synthesis Yield Not reported 48–66% (via gold catalysis)
Reactivity Electrophilic substitution Cycloisomerization to indenes
Functional Group Role Enhances electrophilicity Stabilizes via conjugation
Applications Intermediate in azulene synthesis Precursor to barbaralones

Key Findings :

  • Ethynyl substituents enable cycloisomerization reactions under gold catalysis, yielding complex polycyclic structures, whereas the chloromethyl group favors electrophilic pathways .
  • Ethynyl derivatives exhibit higher synthetic utility in natural product synthesis compared to the chloromethyl analogue .

Comparison with Styryl-Substituted Cycloheptatrienes

Examples :

  • (E)-7-Styrylcyclohepta-1,3,5-triene (2a)
  • (E)-7-(4-Trifluoromethylstyryl)cyclohepta-1,3,5-triene
Property 1-(Chloromethyl) Derivative Styryl-Substituted Analogues
Synthesis Method Not reported Organotrifluoroborate coupling
Conjugation Effects Limited π-system extension Extended conjugation via styryl group
Stability Moderate Enhanced thermal stability

Key Findings :

Comparison with Carbonyl Chloride Derivatives

Example : Cyclohepta-1,3,5-triene-1-carbonyl chloride

Property 1-(Chloromethyl) Derivative Carbonyl Chloride Derivative
Reactivity Nucleophilic substitution Acylation reactions
Hazard Profile Likely less toxic Corrosive; requires strict handling
Applications Intermediate in organic synthesis Industrial acylating agent

Key Findings :

  • The carbonyl chloride derivative is more reactive in acylation but poses significant safety risks, unlike the chloromethyl analogue .

Comparison with Nitrogen-Containing Derivatives

Examples :

  • 3-(4-N,N-Dimethylaminophenyl)-1,3,5-cycloheptatriene
  • 8-Aryl-8-azaheptafulvenes
Property 1-(Chloromethyl) Derivative Nitrogen-Containing Analogues
Biological Activity Not reported Marked biological action
Synthesis Complexity Straightforward functionalization Requires tropylation reactions
Aromaticity Nonaromatic Partial aromaticity in azaheptafulvenes

Key Findings :

  • Nitrogen incorporation enhances biological relevance (e.g., SIRT2 inhibition in cancer research) but complicates synthesis compared to the chloromethyl derivative .

Structural and Stability Considerations

  • Aromaticity: Neither 1-(Chloromethyl)cyclohepta-1,3,5-triene nor its parent compound is aromatic due to interrupted π-conjugation .
  • Bond Dynamics : Ultrafast electron diffraction studies show that cycloheptatrienes retain bond distances similar to ground-state structures under excitation, suggesting stability in reactive conditions .
  • Substituent Effects : Chloromethyl groups increase electrophilicity, while bulkier substituents (e.g., styryl) enhance steric hindrance and alter reaction pathways .

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